molecular formula C10H10N2O2 B3053481 [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol CAS No. 54014-05-0

[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol

Cat. No.: B3053481
CAS No.: 54014-05-0
M. Wt: 190.2 g/mol
InChI Key: HCMBDGSFVLBUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol typically involves the cyclization of N,N’-diacylhydrazines. One common method is the microwave-assisted cyclodehydration of unsymmetrical N,N’-diacylhydrazines, which results in the formation of the oxadiazole ring . This method is advantageous due to its efficiency and the high yields obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable synthetic routes such as the aforementioned microwave-assisted cyclodehydration. The use of microwave technology in industrial settings can significantly reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazole: Similar structure but lacks the methyl group on the phenyl ring.

    5-(4-Methylphenyl)-1,3,4-oxadiazole: Similar structure with the methyl group in a different position on the phenyl ring.

    2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethanol: Similar structure with an ethyl group instead of a methanol group.

Uniqueness

[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties.

Properties

IUPAC Name

[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-2-4-8(5-7)10-12-11-9(6-13)14-10/h2-5,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMBDGSFVLBUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202334
Record name 1,3,4-Oxadiazole-2-methanol, 5-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54014-05-0
Record name 1,3,4-Oxadiazole-2-methanol, 5-(3-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054014050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazole-2-methanol, 5-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90202334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol
Reactant of Route 2
Reactant of Route 2
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol
Reactant of Route 3
Reactant of Route 3
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol
Reactant of Route 4
Reactant of Route 4
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol
Reactant of Route 5
Reactant of Route 5
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol
Reactant of Route 6
Reactant of Route 6
[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.